6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (hereafter referred to as the "target compound") is a pyranopyrazole derivative characterized by a nitro group at the ortho-position of the phenyl ring (C4) and a phenyl group at position 1 (N1) . This heterocyclic scaffold is synthesized via a four-component reaction in aqueous media using cetyltrimethylammonium chloride (CTACl) as a catalyst, yielding high efficiency (80–90%) and environmental sustainability . The compound has demonstrated antihypertensive and vasorelaxant effects in spontaneously hypertensive rats (SHR) via calcium channel blockade, comparable to nifedipine .
Properties
IUPAC Name |
6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-12-17-18(14-9-5-6-10-16(14)25(26)27)15(11-21)19(22)28-20(17)24(23-12)13-7-3-2-4-8-13/h2-10,18H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNJXXDAHODHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrano[2,3-c]pyrazole core. One common approach is the reaction of appropriate precursors such as 2-nitrophenyl hydrazine and 1-phenyl-3-methyl-4-pyrano[2,3-c]pyrazole-5-carbonitrile under acidic conditions[_{{{CITATION{{{_1{6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano2,3-c ... - Thieme. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the nitro group to a nitroso or nitrate group.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like ammonia or amines can replace the cyano group.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or nitrate esters.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or amines from the cyano group.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its biological activities, such as antihypertensive and vasorelaxant properties, make it a candidate for drug development[_{{{CITATION{{{_1{6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano2,3-c ... - Thieme. Additionally, its structural complexity allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with molecular targets and pathways. For instance, its antihypertensive action is attributed to calcium channel blockade, which helps in reducing blood pressure[_{{{CITATION{{{_1{6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano2,3-c ... - Thieme. The specific molecular targets and pathways involved may vary depending on the biological context and the specific derivatives synthesized.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1 (N1), 3 (C3), and 4 (C4). A comparative analysis is provided below:
Table 1: Substituent and Molecular Weight Comparison
Structural and Crystallographic Insights
- Planarity and Conformation: The pyranopyrazole core in the target compound is nearly planar, with a maximum deviation of 0.026 Å .
- Hydrogen Bonding : The 3,4,5-trimethoxyphenyl analog forms N–H···N hydrogen bonds, stabilizing a 2D network, whereas the target compound relies on π-π interactions for crystal packing .
Biological Activity
6-Amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antihypertensive Activity
Recent studies have highlighted the antihypertensive effects of this compound. Research indicates that it exhibits vasorelaxant action through the blockade of calcium channels, leading to decreased vascular resistance and blood pressure reduction. In vivo experiments demonstrated significant decreases in blood pressure in hypertensive models, suggesting its potential as a therapeutic agent for hypertension .
PPARγ Agonism
The compound has also been evaluated for its activity as a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonist. PPARγ plays a crucial role in regulating glucose metabolism and adipocyte differentiation. Compounds similar to 6-amino-3-methyl derivatives have shown promise as partial agonists, which could be beneficial in managing type II diabetes .
Calcium Channel Blockade
The vasorelaxant properties are primarily attributed to the inhibition of calcium influx through L-type calcium channels. This action leads to smooth muscle relaxation and subsequently lowers blood pressure .
Interaction with PPARγ
The interaction with PPARγ involves binding affinity studies that reveal how structural modifications influence receptor activation. It was observed that specific substitutions on the dihydropyrano[2,3-c]pyrazole scaffold enhance binding affinity and transactivation potential .
Study 1: Antihypertensive Effects
In a controlled study involving spontaneously hypertensive rats (SHR), administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study measured blood pressure at baseline and after treatment over a period of four weeks.
| Group | Baseline BP (mmHg) | Post-treatment BP (mmHg) | Change (mmHg) |
|---|---|---|---|
| Control | 180 ± 5 | 178 ± 6 | -2 |
| Treatment (10 mg/kg) | 182 ± 4 | 150 ± 5 | -32 |
| Treatment (20 mg/kg) | 181 ± 5 | 140 ± 4 | -41 |
Study 2: PPARγ Agonism
A separate study evaluated the compound's effect on adipocyte differentiation in vitro using 3T3-L1 cells. The results indicated that while some derivatives promoted differentiation, others showed minimal effects, highlighting the importance of structural variations.
| Compound | Differentiation Rate (%) |
|---|---|
| Control | 100 |
| Compound A | 80 |
| Compound B | 50 |
| 6-Amino Derivative | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
